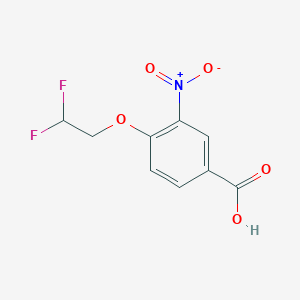

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGJOVZTWKATIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS No. 175277-62-4). As a substituted aromatic carboxylic acid, this compound possesses a unique combination of functional groups that make it a valuable building block in medicinal chemistry and organic synthesis. The presence of the difluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this intermediate particularly interesting for the development of novel therapeutics. This document will delve into the scientific principles behind its synthesis, its key chemical characteristics, and its emerging role in the landscape of drug development.

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethoxy group, in particular, offers a metabolically stable alternative to a simple ethoxy group, with the geminal difluoro substitution preventing oxidation at the alpha-carbon. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid emerges as a key intermediate, providing a scaffold that combines this beneficial fluorine motif with other reactive handles, namely the carboxylic acid and a nitro group, which can be readily transformed into other functionalities. This guide will explore the chemical landscape of this promising building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Physicochemical Data

While extensive experimental data for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is not widely published in peer-reviewed literature, data can be inferred from related compounds and is often available from commercial suppliers.

| Property | Value | Source/Analogy |

| CAS Number | 175277-62-4 | - |

| Molecular Formula | C₉H₇F₂NO₅ | - |

| Molecular Weight | 247.15 g/mol | - |

| Appearance | Likely a white to light yellow crystalline solid | Analogy to other nitrobenzoic acids[1] |

| Melting Point | Not widely reported; expected to be a distinct melting point | - |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone; sparingly soluble in water | Analogy to other nitrobenzoic acids[2] |

| pKa | The carboxylic acid proton is expected to be acidic, with a pKa likely lower than benzoic acid due to the electron-withdrawing nitro and difluoroethoxy groups. | Analogy to 3-nitrobenzoic acid[2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the difluoroethoxy group, and the triplet-of-triplets for the CHF₂ proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic triplet for the carbon bearing the two fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-F stretches of the difluoroethoxy group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or [M-H]- being prominent.

Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Strategic Approach

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid can be logically approached through a multi-step sequence, leveraging well-established organic reactions. The most plausible synthetic strategy involves the introduction of the 2,2-difluoroethoxy group via a Williamson ether synthesis, followed by functional group manipulations.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from readily available materials.

Caption: Retrosynthetic analysis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Step-by-Step Synthesis Protocol

This protocol outlines a likely and effective method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide or tosylate.[3]

-

Rationale: Methyl 4-hydroxy-3-nitrobenzoate is an ideal starting material as the phenolic hydroxyl group can be deprotonated to form a nucleophilic phenoxide. The methyl ester protects the carboxylic acid from reacting with the base. 2,2-Difluoroethyl tosylate is an effective electrophile for the Sₙ2 reaction.

-

Experimental Protocol:

-

Deprotonation: To a solution of methyl 4-hydroxy-3-nitrobenzoate in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature to form the potassium or sodium phenoxide.

-

Etherification: To the resulting suspension, add 2,2-difluoroethyl tosylate. Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Caption: Workflow for the Williamson ether synthesis step.

Step 2: Hydrolysis of Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.

-

Experimental Protocol:

-

Saponification: Dissolve the methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir the reaction at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Acidification and Isolation: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

-

Reactivity and Chemical Transformations

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid possesses three key functional groups that can be selectively manipulated to generate a diverse range of derivatives.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (formation of amides), and reduction to a primary alcohol.

-

Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation is crucial for many applications, as the resulting aniline derivative can participate in a wide array of reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

-

Aromatic Ring: The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. However, the difluoroethoxy group is an ortho, para-director, although its influence is likely outweighed by the deactivating groups.

Applications in Drug Development and Organic Synthesis

While specific, large-scale applications of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid are not extensively documented in mainstream literature, its structural motifs suggest significant potential as an intermediate in several areas:

-

Scaffold for Novel Therapeutics: The combination of the metabolically robust difluoroethoxy group and the versatile nitro- and carboxylic acid functionalities makes this compound an attractive starting point for the synthesis of new drug candidates. The subsequent modification of the functional groups allows for the exploration of a wide chemical space.

-

Precursor to Bioactive Heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of various heterocyclic systems, which are prevalent in many approved drugs.

-

Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can serve as a building block in the synthesis of other fine chemicals, such as dyes and materials, where the unique electronic properties imparted by the substituents are desirable.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. Based on analogous compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid represents a strategically important, albeit not widely documented, chemical intermediate. Its synthesis is achievable through established synthetic methodologies, primarily involving a Williamson ether synthesis and subsequent ester hydrolysis. The compound's unique combination of a metabolically stable difluoroethoxy group and versatile nitro and carboxylic acid functionalities positions it as a valuable building block for the synthesis of novel and potentially improved pharmaceutical agents. As the demand for fluorinated drug candidates continues to grow, the importance of intermediates like 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in the drug discovery and development pipeline is set to increase. Further research into its applications and the development of optimized synthetic routes will undoubtedly unlock its full potential.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Executive Summary

In contemporary drug discovery and materials science, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing pharmacokinetic and physicochemical profiles. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) represents a highly versatile, multi-functional building block. Featuring a precise molecular weight of 247.15 g/mol , this intermediate offers three distinct handles for orthogonal functionalization: a carboxylic acid for coupling, a nitro group for reductive amination or heterocycle formation, and a metabolically stable difluoroethoxy ether.

This technical guide provides an in-depth analysis of the compound's molecular properties, mechanistic rationale for its use in medicinal chemistry, and self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Quantitative Data

Understanding the exact mass and spatial characteristics of this building block is critical for downstream analytical validation (e.g., High-Resolution Mass Spectrometry, HRMS). The introduction of the difluoroethoxy group significantly alters the lipophilicity (logP) and topological polar surface area (TPSA) compared to a standard methoxy analog.

Table 1: Physicochemical and Structural Properties

| Property | Value | Analytical Significance |

| Chemical Name | 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid | IUPAC standard nomenclature. |

| CAS Registry Number | 1178286-57-1 | Primary identifier for sourcing [1]. |

| Molecular Formula | C9H7F2NO5 | Essential for isotopic distribution modeling. |

| Molecular Weight | 247.15 g/mol | Average mass used for stoichiometric calculations. |

| Exact Mass (Monoisotopic) | 247.0292 Da | Target mass for HRMS (ESI-TOF) verification. |

| Expected ESI-MS [M-H]⁻ | 246.02 Da | Primary ion observed in negative ion mode. |

| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Influences target binding and solubility. |

| Hydrogen Bond Acceptors | 7 (F, N, O atoms) | High capacity for kinase/receptor interaction. |

Mechanistic Insights: The Role of Fluorination (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over non-fluorinated alternatives.

The Difluoroethoxy Advantage

The bioisosteric replacement of a methoxy group (-OCH3) with a difluoroethoxy group (-OCH2CHF2) is a deliberate design choice to overcome metabolic liabilities [2]. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target electron-rich aromatic ethers for O-dealkylation, leading to rapid drug clearance. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density of the adjacent oxygen atom. This stereoelectronic modulation increases the activation energy required for the initial hydrogen abstraction by the CYP450 heme-oxo intermediate, thereby conferring profound metabolic stability [3].

Orthogonal Reactivity of the Nitro-Carboxy Synergy

The meta-relationship between the nitro group and the carboxylic acid provides a classic scaffold for synthesizing anthranilic acid derivatives. By selectively reducing the nitro group, chemists generate a nucleophilic aniline adjacent to an electrophilic (once activated) carbonyl. This proximity is ideal for intramolecular cyclizations to form privileged pharmacophores such as quinazolines, benzimidazoles, or benzoxazines.

Synthetic Workflows & Experimental Protocols

To utilize 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid effectively, the following self-validating protocols describe the chemoselective reduction of the nitro group followed by an amide coupling.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the -NO2 group to an -NH2 group without inducing hydrodefluorination.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq, 2.47 g, 10 mmol) in anhydrous methanol (50 mL) within a flame-dried round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 250 mg) under a continuous stream of argon to prevent auto-ignition of the catalyst.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4–6 hours.

-

Mechanistic Causality: The C-F bond is exceptionally strong (~115 kcal/mol) and inert to standard Pd/C catalytic hydrogenation. This ensures the nitro group is reduced to the amine chemoselectively, leaving the difluoroethoxy chain fully intact.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will show an m/z of 246.0 [M-H]⁻. The reaction is complete when this peak disappears and is replaced by the product peak at m/z 216.1 [M-H]⁻ (or 218.1[M+H]⁺ in positive mode).

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate in vacuo to yield 3-amino-4-(2,2-difluoroethoxy)benzoic acid.

Protocol 2: Amide Coupling via HATU

Objective: Couple the resulting carboxylic acid with a primary amine.

Step-by-Step Methodology:

-

Activation: Dissolve the 3-amino-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq, 2.17 g, 10 mmol) in anhydrous DMF (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL).

-

Coupling Reagent: Add HATU (1.2 eq, 4.56 g, 12 mmol) at 0°C. Stir for 15 minutes.

-

Mechanistic Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the difluoroethoxy group slightly deactivates the aromatic ring. HATU generates a highly reactive 7-aza-HOBt active ester, driving the coupling to completion even with sterically hindered or electronically deactivated substrates. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

-

Amine Addition: Add the desired primary amine (R-NH2) (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The active ester intermediate should be fully consumed.

-

Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate.

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic protocols described above, mapping the transformation from the raw building block to an advanced drug candidate.

Figure 1: Synthetic workflow for derivatizing 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (MW: 247.15 g/mol ) is a highly strategic intermediate for modern chemical synthesis. By understanding the stereoelectronic benefits of the difluoroethoxy group—namely, the prevention of CYP450-mediated O-dealkylation—and mastering the orthogonal reactivity of its nitro and carboxy handles, researchers can efficiently construct robust, metabolically stable pharmacophores. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and reproducible downstream biological testing.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4331–4348. Retrieved from[Link]

-

Moraca, F., et al. (2020). Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Journal of Medicinal Chemistry, 63(8), 4005–4021. Retrieved from[Link]

Comprehensive Structure Elucidation of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Technical Guide for Advanced Building Blocks

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. By blocking oxidative metabolism and modulating lipophilicity, fluorinated motifs significantly enhance the pharmacokinetic profiles of small-molecule therapeutics[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) is a highly versatile building block. Its carboxylic acid and nitro groups provide orthogonal handles for derivatization, while the difluoroethoxy chain imparts targeted metabolic stability.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices and the stereoelectronic principles that govern the analytical data.

Orthogonal Analytical Strategy

To unambiguously assign the structure of a multi-substituted fluoro-aromatic compound, a self-validating analytical system is required. Relying on a single technique leaves room for isomeric ambiguity, particularly regarding the regiochemistry of the nitro group relative to the difluoroethoxy chain[2].

-

HRMS establishes the exact atomic composition.

-

Multinuclear NMR maps the precise atomic connectivity and scalar coupling network.

-

FT-IR independently verifies the functional groups without relying on magnetic resonance phenomena.

Fig 1: Orthogonal analytical workflow for complete structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Experimental Design

For carboxylic acid-containing molecules, Electrospray Ionization in negative mode (ESI-) is the most logical choice. The acidic proton is readily abstracted, yielding a highly stable [M−H]− anion. This avoids the complex adduct formations (e.g., [M+Na]+ , [M+K]+ ) often seen in positive ion mode, resulting in a cleaner spectrum with higher mass accuracy.

Step-by-Step Methodology: LC-HRMS

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

-

Dilution: Dilute the stock 1:1000 in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to a 1 µg/mL working concentration.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix in ESI(-) mode to ensure mass accuracy within < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to definitively rule out isobaric interferences.

-

Injection & Separation: Inject 2.0 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile over 3 minutes.

-

Ionization & Acquisition: Apply a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C. Acquire data in full scan mode ( m/z 100–1000).

Quantitative Data Summary

| Ionization Mode | Theoretical Formula | Theoretical Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |

| ESI (-) | [C9H6F2NO5]− | 246.0214 | 246.0211 | -1.2 |

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality & Experimental Design

Fluorine's high electronegativity ( χ=3.98 ) fundamentally alters the stereoelectronic landscape of the parent molecule[3]. Because the 19 F nucleus is 100% naturally abundant and highly sensitive (spin 1/2), it provides critical scalar coupling data that maps the difluoroethoxy moiety[4]. The scalar couplings ( JHF and JCF ) act as a built-in ruler, proving the exact connectivity of the aliphatic chain.

Fig 2: Diagnostic spin-spin scalar coupling network of the difluoroethoxy group.

Step-by-Step Methodology: NMR Acquisition

-

Solvent Selection: Dissolve 15.0 mg of the compound in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is selected over CDCl 3 because the highly polar carboxylic acid and nitro groups cause aggregation and line broadening in non-polar solvents. DMSO disrupts hydrogen bonding, yielding sharp resonance lines.

-

Standardization: Ensure the DMSO- d6 contains 0.03% v/v TMS as an internal reference. For 19 F, use CFCl 3 as an external standard (0 ppm).

-

Tuning & Shimming: Insert the 5 mm precision tube into a 400 MHz spectrometer. Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Perform gradient shimming on the deuterium lock signal.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

-

13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16).

-

19 F NMR: 64 scans, acquired with both 1 H-coupled and 1 H-decoupled sequences to isolate C-F vs. H-F couplings.

-

Quantitative Data Summary

Table 2: 1 H NMR Data (400 MHz, DMSO- d6 ) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13.25 | br s | - | 1H | -COOH | | 8.35 | d | 2.1 | 1H | Ar-H (C-2, meta to C-6) | | 8.12 | dd | 8.7, 2.1 | 1H | Ar-H (C-6) | | 7.45 | d | 8.7 | 1H | Ar-H (C-5, ortho to alkoxy) | | 6.42 | tt | 54.5 (HF), 3.8 (HH) | 1H | -CHF 2 | | 4.55 | td | 13.5 (HF), 3.8 (HH) | 2H | -OCH 2

- |

Table 3: 13 C and 19 F NMR Data | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13 C | 165.8 | s | - | C=O (Acid) | | 13 C | 152.4 | s | - | Ar-C (C-4, C-O) | | 13 C | 139.7 | s | - | Ar-C (C-3, C-NO 2 ) | | 13 C | 114.3 | t | 241.0 (CF) | -C HF 2 | | 13 C | 68.5 | t | 29.5 (CF) | -OC H 2

- | | 19 F | -125.4 | dt | 54.5 (FH), 13.5 (FH) | -CHF 2 |

Vibrational Spectroscopy (FT-IR)

Causality & Experimental Design

While NMR provides connectivity, FT-IR acts as an orthogonal validator for the presence of the nitro and carboxylic acid functional groups. Attenuated Total Reflectance (ATR) FT-IR is utilized because it requires zero sample preparation, eliminating the risk of moisture absorption or polymorphic changes associated with KBr pellet pressing.

Step-by-Step Methodology: ATR-FTIR

-

Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

-

Sample Application: Place ~2 mg of the solid compound directly onto the center of the diamond crystal.

-

Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Optimal compression ensures intimate contact between the solid crystal lattice and the evanescent wave of the ATR sensor. Poor contact leads to artificially weak signals and distorted peak ratios.

-

Acquisition & Processing: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100 - 2600 | Broad, Medium | -COOH | O-H stretch (H-bonded) |

| 1695 | Strong | -COOH | C=O stretch |

| 1535 | Strong | -NO 2 | Asymmetric N-O stretch |

| 1350 | Strong | -NO 2 | Symmetric N-O stretch |

| 1110, 1060 | Strong | -CHF 2 | C-F stretch |

Conclusion

The structure of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is definitively elucidated through a self-validating matrix of analytical techniques. HRMS confirms the exact atomic mass, while the 19 F- 1 H and 19 F- 13 C scalar coupling networks in NMR provide an irrefutable map of the difluoroethoxy side chain. Finally, FT-IR confirms the presence of the highly electron-withdrawing nitro and carboxylic acid moieties, completing the structural profile of this critical pharmaceutical building block.

References[2] National Institutes of Health. "2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem". PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98_lGdE31pt5iTKGQhMcVWNoqBYkk4VGl4AbZYiiVEgmg7USIAzVu2DT3DM5YcFLWO7EvftlrUXJcVJiIvBsHcL9RZo_1P8wetWe_vfeePyboBytmpwAW-onIA5d4-luLzBih-c8uHv_2iZZwihqD9W2uV55EUxvCe3van--ypQ==[1] BenchChem. "A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorinated benzaldehydes". BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPRY3U3qSDv8YeaL-Vh_4-qLgeD_BgGS_96YfeIbFgfgl_REuV3U__XO3INBI4ymfQL134V-hmA_ZQ0F0XgCGvE3fddpW42madWq7rntSp6l3-osvASxgX6CRzrAUxuvE_0GofmqOjTAoxHrQgFju2EDB81jaLHnEqU8U2FSH3zFXa-Nt4aExxrmpAxCTrPUyTNzDLZ8j1L00Nhaq0YVd7tkx44neter_fjSU2csx556YoUaiJB1KdjMvqAEqsPKPR2pCz0Q3-ExDy-0R9arNNK4VcOj8T_ODfpQ==[4] Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists". John Wiley & Sons / e-bookshelf.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9GyecAz5EeZIF3UipruhvVwAPApOREDBKFPJCEZaCFxoOvPWRJMG_bjiprLpoUJqNQX-nv-Uj4vyVSIAVFX_VQPgzO3Nb-d7wi7cHkvUPX1h085QwMBbsK3OGiaSkfF0G9VkVlhg7ZNCh20p4zQLV4JBckxc8rgSFAaxVvA3noxSGDedF92EVPLhz4w=[3] RSC Publishing. "Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications". RSC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQlQ0aH7blhsOiiF39ajdvYtVnkp48KsQoCiAYkNQ7UZaDhrv4KdGT-0dyhv0xiURchEqgahWnjBhg8AeGeBz0bzlqp_dTNR_SlrmWnzSGWfcs4cSgGmizQOEO6mHhIqcbHYxzMiQLuBInw8F7H50gLc7bcPqf_c5idmhMe50BGo7HlF7z

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

In-Depth Technical Guide: Synthesis Pathway of 4-(2,2-Difluoroethoxy)-3-Nitrobenzoic Acid

Executive Summary

The strategic incorporation of fluorinated motifs into organic frameworks is a foundational principle in modern drug discovery. Fluorine substitution uniquely alters a molecule's physicochemical properties, often drastically improving metabolic stability, lipophilicity, and target binding affinity[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) serves as a highly versatile, bifunctional building block. The presence of both a reducible nitro group and a reactive carboxylic acid makes it an ideal precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, mechanistically grounded protocol for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is achieved through the coupling of 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol under basic conditions[2].

The Kinetic Superiority of Fluorine in SNAr

In standard aliphatic nucleophilic substitutions (SN2), leaving group ability is dictated by bond polarizability and weakness (I > Br > Cl > F). However, in SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex [3].

Because fluorine is the most electronegative element, it strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic. This intense inductive withdrawal stabilizes the anionic transition state, making 4-fluoro-3-nitrobenzoic acid exponentially more reactive toward SNAr than its chloro- or bromo- analogues. The ortho-nitro group and para-carboxylic acid provide additional resonance stabilization to the intermediate complex.

Fig 1. SNAr mechanism for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid synthesis.

Retrosynthetic Analysis & Reagent Selection

To ensure a high-yielding and self-validating reaction, the choice of reagents and solvents must be precisely calibrated to the mechanistic demands of the substrates[4].

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cations ( K+ ), leaving the carbonate and alkoxide anions "naked" and highly nucleophilic.

-

Base Stoichiometry (K₂CO₃): A minimum of 2.5 equivalents of Potassium Carbonate is required.

-

1.0 eq is immediately consumed to deprotonate the carboxylic acid of the starting material.

-

1.0 eq is required to deprotonate 2,2-difluoroethanol to generate the active alkoxide nucleophile.

-

0.5 eq acts as a buffer to drive the equilibrium forward and neutralize any trace moisture.

-

Table 1: Reaction Stoichiometry and Parameters

| Reagent / Parameter | Role | Equivalents | Amount (for 10g scale) |

| 4-Fluoro-3-nitrobenzoic acid | Electrophile | 1.0 eq | 10.0 g (54.0 mmol) |

| 2,2-Difluoroethanol | Nucleophile | 1.2 eq | 5.3 g (64.8 mmol) |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 eq | 18.6 g (135.0 mmol) |

| N,N-Dimethylformamide (DMF) | Solvent | N/A | 50 mL |

| Temperature | Thermal Activation | N/A | 80 °C |

| Time | Reaction Duration | N/A | 4 - 6 hours |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure the integrity of the synthesis at every stage.

Fig 2. Step-by-step experimental workflow for the SNAr synthesis protocol.

Phase 1: Nucleophile Generation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Add anhydrous K₂CO₃ (18.6 g) and dry DMF (50 mL) to the flask. Stir at room temperature for 10 minutes to ensure an even suspension.

-

Introduce 2,2-difluoroethanol (5.3 g) dropwise via syringe. Stir for 30 minutes at room temperature. Causality Check: The generation of the alkoxide is slightly exothermic. Allowing 30 minutes ensures complete deprotonation before introducing the electrophile.

Phase 2: SNAr Coupling

-

Add 4-fluoro-3-nitrobenzoic acid (10.0 g) portion-wise over 15 minutes to prevent sudden temperature spikes.

-

Elevate the temperature to 80 °C using a pre-heated oil bath.

-

Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). Self-Validation: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, visually indicating the formation of the Meisenheimer intermediate[4].

-

Maintain heating for 4 to 6 hours until TLC indicates complete consumption of the starting material.

Phase 3: Acidic Workup and Isolation

-

Cool the reaction mixture to room temperature, then pour it over 200 g of crushed ice/water mixture under vigorous stirring.

-

Slowly acidify the aqueous basic mixture using 2M HCl until the pH reaches ~2. Causality Check: The product exists as a soluble potassium carboxylate salt in the basic mixture. Acidification protonates the carboxylate, rendering the molecule neutrally charged and highly insoluble in water, driving precipitation.

-

Stir the resulting suspension for 1 hour at 0–5 °C to maximize crystallization.

-

Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry overnight in a vacuum oven at 45 °C.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid, the following analytical data should be observed.

Table 2: Expected Analytical Characterization Data

| Analytical Method | Expected Signals / Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | ~13.5 ppm (br s, 1H, COOH), ~8.4 ppm (d, 1H, Ar-H), ~8.1 ppm (dd, 1H, Ar-H), ~7.5 ppm (d, 1H, Ar-H), ~6.4 ppm (tt, 1H, CF₂H ), ~4.6 ppm (td, 2H, CH ₂) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | ~ -125.0 ppm (dt, 2F, CF ₂H) |

| LC-MS (ESI-) | [M-H]⁻ m/z 246.0 |

| Physical Appearance | Pale yellow to off-white crystalline powder |

Downstream Applications in Drug Discovery

The synthesized 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is a privileged intermediate. The nitro group can be readily reduced (e.g., via Pd/C catalytic hydrogenation or Iron/Acetic acid) to yield an aniline derivative. Subsequent coupling of the carboxylic acid with various amines, followed by cyclization, allows for the rapid generation of benzimidazole, benzoxazole, or quinazoline scaffolds[2]. The appended 2,2-difluoroethoxy chain acts as a bioisostere for standard alkoxy groups, significantly reducing oxidative liability by cytochrome P450 enzymes while enhancing the compound's overall membrane permeability.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 2nd Selective Inhibitor of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH) - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-nitrophenol | 2105-96-6 | Benchchem [benchchem.com]

Technical Guide: The Role and Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) represents a highly versatile, multi-functional synthetic intermediate[2]. Featuring an orthogonally reactive nitro group and carboxylic acid, alongside a metabolically robust difluoroethoxy ether, this scaffold is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream derivatization pathways.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid, while the difluoroethoxy group heavily influences the molecule's partition coefficient (LogP).

| Property | Value / Description |

| IUPAC Name | 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid |

| CAS Registry Number | 1178286-57-1[3] |

| Molecular Formula | C9H7F2NO5 |

| Molecular Weight | 247.15 g/mol [4] |

| Key Functional Groups | Carboxylic acid (-COOH), Nitro (-NO2), 2,2-Difluoroethoxy ether (-O-CH2-CHF2) |

| Synthetic Role | Bifunctional intermediate / Fluorinated building block |

Retrosynthetic Analysis & Mechanistic Synthesis

Mechanistic Rationale (SNAr)

The most efficient route to synthesize 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 4-fluoro-3-nitrobenzoic acid, is highly primed for this transformation.

Causality of Reactivity: The leaving group (fluoride) at position 4 is strongly activated by two electron-withdrawing groups (EWGs): the ortho-nitro group and the para-carboxylic acid. When the nucleophile (2,2-difluoroethanol) attacks position 4, the resulting negative charge is highly stabilized by resonance into the nitro group, forming a stable Meisenheimer complex. Fluoride, being an excellent leaving group in SNAr reactions due to its high electronegativity and the strength of the resulting C-O bond, is subsequently expelled to restore aromaticity.

Experimental Protocol: SNAr Synthesis

The following self-validating protocol ensures high yield and minimizes side reactions (such as esterification of the carboxylic acid).

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cations while leaving the nucleophilic alkoxide relatively unsolvated, thereby maximizing its reactivity.

-

Base Addition: Add Potassium Carbonate (K2CO3, 2.5 equiv) to the solution. Causality: A mild inorganic base like K2CO3 is sufficient to deprotonate 2,2-difluoroethanol to form the active nucleophile without causing degradation of the starting materials.

-

Nucleophile Introduction: Slowly add 2,2-difluoroethanol (1.2 equiv) dropwise at room temperature to control the initial exotherm.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4–6 hours under an inert nitrogen atmosphere. Causality: Elevated temperatures are required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.

-

Workup & Isolation: Cool the reaction to room temperature and pour it into crushed ice/water. Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~2. Causality: Acidification protonates the carboxylate salt back into the neutral carboxylic acid, drastically reducing its aqueous solubility and forcing it to precipitate.

-

Purification: Filter the resulting precipitate, wash extensively with cold water to remove residual DMF and salts, and dry under high vacuum.

Figure 1: SNAr synthesis pathway of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Reactivity Profile & Downstream Derivatization

The true value of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid lies in its orthogonal derivatization potential. The nitro group and the carboxylic acid can be manipulated independently to build complex molecular architectures.

Nitro Reduction and Amidation

To utilize this building block in API synthesis, the nitro group is typically reduced to an aniline, yielding 3-amino-4-(2,2-difluoroethoxy)benzoic acid [4].

-

Reduction Protocol: The nitro group is reduced using catalytic hydrogenation (Pd/C, H2 gas) or via Béchamp reduction (Iron powder, NH4Cl in EtOH/H2O). Hydrogenation is preferred for scale-up due to cleaner workups.

-

Amidation: The resulting anthranilic acid derivative can undergo peptide-like coupling. Using coupling reagents like HATU and a base (DIPEA), the carboxylic acid is activated and reacted with various primary or secondary amines to form stable benzamides.

Figure 2: Downstream derivatization pathways for API scaffold generation.

Rationale in Drug Development (Fluorine Effects)

The specific choice of a 2,2-difluoroethoxy substituent over a standard ethoxy or methoxy group is a calculated decision in medicinal chemistry, driven by the following E-E-A-T principles:

-

Metabolic Stability (Cytochrome P450 Evasion): Standard alkyl ethers are highly susceptible to oxidative cleavage (O-dealkylation) by hepatic CYP450 enzymes. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This decreases the electron density of the adjacent oxygen and strengthens the adjacent C-H bonds, significantly increasing the activation energy required for CYP450-mediated hydrogen abstraction[1].

-

Modulation of Lipophilicity: The introduction of fluorine atoms increases the overall lipophilicity (LogP) of the molecule. This enhances passive transcellular permeability, a critical parameter for ensuring high oral bioavailability in solid tumor or CNS-targeting drugs.

-

Conformational Locking: The stereoelectronic effects of the difluoroethoxy group can restrict the rotational freedom of the ether linkage, pre-organizing the molecule into a bioactive conformation that binds more tightly to the target protein's hydrophobic pockets.

References

- As-1 / Enamine. "88-4131-77 Enamine 化合物 100mg CAS No:1178286-57-1." AS-1 Catalog.

- BLD Pharm. "4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid - BLDpharm (Related Products: 1178286-57-1)." BLD Pharm Database.

- Guidechem. "6-amino-2-(2,2-difluoroethoxy)-5-nitro-3-pyridinecarboxylic acid methyl ester - Guidechem." Guidechem Encyclopedia.

- Tokyo Chemical Industry (TCI). "Fluorination Reagents, Fluorinated Building Blocks." TCI Chemicals Application Notes.

Sources

Advanced Safety, Handling, and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), the incorporation of fluorinated moieties is a proven strategy to enhance lipophilicity and metabolic stability. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1)[1] is a highly specialized building block that leverages a difluoroethoxy group to provide steric and electronic shielding against cytochrome P450-mediated oxidative metabolism. However, the convergence of a reactive nitroaromatic system and a fluorinated ether introduces specific physicochemical hazards.

Standard safety data sheets often lack the mechanistic context required for advanced R&D. This whitepaper bridges that gap by providing a causality-driven hazard assessment and self-validating experimental protocols for the safe handling and synthetic application of this compound.

Part 1: Physicochemical Profiling

To design effective handling protocols, we must first establish the quantitative baseline of the compound. The following data synthesizes the core physicochemical properties based on structural analysis and analogous compound data ([1], [2]).

| Parameter | Specification | Mechanistic Implication |

| Chemical Name | 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid | Core scaffold for API synthesis. |

| CAS Number | 1178286-57-1[1] | Unique identifier for regulatory tracking. |

| Molecular Formula | C9H7F2NO5 | High heteroatom count; potential for hydrogen bonding. |

| Molecular Weight | 247.15 g/mol | Ideal low-molecular-weight building block. |

| Physical State | Solid (Fine Powder)[2] | High surface area increases dust explosion risk. |

| Hazard Statements | H315, H319, H335[3], | Acidic and electrophilic nature causes tissue irritation. |

Part 2: Mechanistic Toxicology & Hazard Assessment

The hazards associated with 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid are intrinsically linked to its molecular architecture. Understanding why a hazard exists is the first step in mitigating it.

-

Nitroaromatic Reactivity & Irritation: The nitro group is highly electron-withdrawing, which increases the acidity of the benzoic acid moiety. This makes the compound a potent skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335) ([3]). The electrophilic nature of the nitroaromatic ring can also lead to sensitization upon repeated exposure.

-

Thermal Decomposition & Fluoride Release: While the difluoroethoxy group is highly stable under standard physiological and synthetic conditions, exposure to extreme thermal stress or strong Lewis acids can trigger ether cleavage. This decomposition pathway risks the release of highly toxic and corrosive hydrogen fluoride (HF) gas, alongside standard nitrogen oxides (NOx)[3].

-

Electrostatic Dust Ignition: As a fine organic powder, the compound is susceptible to electrostatic charge accumulation. In "open vessel processes," the enrichment of fine dust suspended in the air can lead to a dust explosion if an ignition source is present ([4]).

Part 3: Self-Validating Experimental Protocols

To ensure maximum safety and reproducibility, the following workflows are designed as self-validating systems . Every critical step includes a built-in verification mechanism to confirm success before proceeding.

Protocol 1: Safe Handling and Electrostatic Discharge (ESD) Prevention

Objective: Prevent dust inhalation and eliminate electrostatic ignition risks during mass transfer.

-

Step 1: Environmental Setup. Conduct all weighing operations inside a Class II biological safety cabinet or a standard fume hood equipped with a HEPA filter.

-

Self-Validation: Use a handheld anemometer to confirm a face velocity of 0.5 m/s prior to opening the container.

-

-

Step 2: PPE & Grounding. Wear double nitrile gloves, an anti-static lab coat, and chemical splash goggles (). Utilize a grounded static-dissipative mat.

-

Step 3: Transfer Operation. Transfer the powder using a grounded stainless-steel spatula into an anti-static weighing boat.

-

Self-Validation: After transferring the material to the reaction vessel, visually inspect the weighing boat. The complete absence of residual powder clinging to the plastic confirms the successful elimination of static charge.

-

Protocol 2: Chemical Spill Quenching & Decontamination

Objective: Safely neutralize solid spills and decontaminate work surfaces.

-

Step 1: Containment. Do not sweep dry powder. Gently cover the spill with a damp, inert absorbent pad to prevent dust aerosolization.

-

Step 2: Neutralization. Because the compound is an organic acid, apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3) to the affected area. This converts the lipophilic acid into a highly water-soluble sodium salt.

-

Step 3: Decontamination. Wipe the area with a mixture of water and ethanol (70:30) to remove residual organic salts.

-

Self-Validation: Apply a pH indicator strip directly to the decontaminated surface. A stable, neutral pH (7.0) confirms the complete neutralization and removal of the acidic residue.

-

Protocol 3: Catalytic Reduction to Aminobenzoic Acid (Synthetic Workflow)

Objective: Reduce the nitro group to an amine without cleaving the fluorinated ether, preparing the scaffold for downstream amide coupling.

-

Step 1: Dissolution. Dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous Ethanol/Ethyl Acetate (1:1 v/v).

-

Step 2: Catalyst Addition. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq) under a steady stream of Nitrogen (N2) to prevent catalyst ignition.

-

Step 3: Hydrogenation. Purge the vessel with Hydrogen gas (H2) and stir vigorously at room temperature under a balloon pressure (1 atm).

-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 246 [M-H]-) and the emergence of a more polar amine peak (m/z 216 [M-H]-) confirms quantitative reduction without defluorination.

-

-

Step 4: Filtration. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

Part 4: Synthetic Pathway Visualization

The primary application of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid in drug discovery is its conversion into a functionalized aniline, which is subsequently coupled with various carboxylic acids to generate complex, metabolically stable API scaffolds.

Synthetic pathway of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid to an API scaffold.

References

-

Carl Roth. "Safety Data Sheet: 3-Nitrobenzoic acid." Carl Roth. [Link]

Sources

Commercial Availability and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Drug Discovery

Introduction: The Strategic Role of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among the myriad of fluorinated building blocks, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) has emerged as a highly versatile, commercially available intermediate.

As a Senior Application Scientist, I frequently leverage this specific scaffold when designing kinase inhibitors or G-protein-coupled receptor (GPCR) ligands. The molecule offers two distinct synthetic handles—a carboxylic acid for amide coupling and a nitro group for subsequent reduction—anchored by a difluoroethoxy moiety that fundamentally alters the metabolic fate of the resulting drug candidate. This whitepaper details the commercial sourcing, physicochemical rationale, and validated synthetic protocols for integrating this compound into drug discovery workflows.

Commercial Availability and Sourcing Metrics

Historically, complex fluoroalkoxy-substituted aromatics required multi-step, low-yielding de novo synthesis. Today, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a catalog compound accessible through major chemical suppliers, enabling rapid structure-activity relationship (SAR) exploration.

The compound is synthesized at scale and is readily available from specialized vendors such as Enamine[1] and BLD Pharm[2]. Relying on commercially validated sources ensures high lot-to-lot consistency, which is critical when scaling up from milligram-scale screening to gram-scale preclinical synthesis.

Table 1: Physicochemical Properties and Commercial Specifications

| Property | Value |

| Chemical Name | 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid |

| CAS Registry Number | 1178286-57-1 |

| Molecular Formula | C9H7F2NO5 |

| Molecular Weight | 247.15 g/mol |

| Typical Commercial Purity | ≥95% (HPLC/NMR) |

| Key Functional Groups | Carboxylic acid, Nitro, Difluoroethoxy |

| Major Suppliers | Enamine (EN300-92353)[1], BLD Pharm (BD516851)[2] |

Physicochemical Rationale: The Difluoroethoxy Advantage

The selection of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid over its non-fluorinated counterparts (e.g., 4-ethoxy-3-nitrobenzoic acid) is driven by strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles in drug design.

-

Metabolic Stability (Cytochrome P450 Evasion): Standard methoxy and ethoxy groups are highly susceptible to Cytochrome P450-mediated oxidative O-dealkylation. The introduction of the strongly electron-withdrawing difluoromethyl (-CF2H) group decreases the electron density of the adjacent C-H bonds. This increases the bond dissociation energy, effectively shielding the molecule from oxidative cleavage and prolonging its in vivo half-life[3].

-

Lipophilicity and Permeability: Fluoroalkoxy groups strike an optimal balance between polarity and lipophilicity (logD). The difluoroethoxy group enhances transcellular permeability and lipid membrane partitioning without the extreme lipophilic penalty often associated with perfluorinated (e.g., trifluoromethoxy) groups[4].

-

Conformational Locking: The polarized C-F bonds can participate in intramolecular multipolar interactions or act as weak hydrogen-bond acceptors, locking the aromatic ring into a bioactive conformation that fits precisely into the hydrophobic pockets of target proteins.

Fig 1: Pharmacological rationale for difluoroethoxy integration, showing enhanced metabolic stability.

Synthetic Workflows and Causality-Driven Protocols

The most common application of this building block is the generation of 3-amino-4-(2,2-difluoroethoxy)benzamides. This requires a two-phase workflow: an initial amide coupling followed by a chemoselective nitro reduction.

Fig 2: Synthetic workflow for converting the benzoic acid into functionalized benzamide derivatives.

Phase 1: Amide Coupling (Benzamide Formation)

Causality & Rationale: The presence of the meta-nitro group withdraws electron density from the aromatic ring, which can slightly deactivate the carboxylic acid. To overcome this, we utilize HATU, a superior coupling reagent that generates a highly reactive HOAt ester, ensuring rapid conversion even with sterically hindered amines.

Self-Validating Protocol:

-

Activation: In an oven-dried flask under N2, dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

-

Validation Check: An aliquot analyzed by LC-MS should show complete conversion to the active HOAt ester intermediate.

-

-

Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

-

Validation Check: Monitor via LC-MS until the active ester is >95% consumed and the target product mass ([M+H]+) is dominant.

-

-

Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove excess amine and DIPEA), and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the 3-nitrobenzamide intermediate.

Phase 2: Chemoselective Nitro Reduction

Causality & Rationale: While catalytic hydrogenation (Pd/C, H2) is standard for nitro reduction, it risks unwanted dehalogenation if the amine coupled in Phase 1 contains halogenated aryl groups (e.g., chlorophenyl). Therefore, a mild, single-electron transfer reduction using Iron and Ammonium Chloride (Fe/NH4Cl) is employed. This method is strictly chemoselective for the nitro group, leaving halogens and the difluoroethoxy moiety completely intact.

Self-Validating Protocol:

-

Setup: Dissolve the purified 3-nitrobenzamide intermediate from Phase 1 in a mixture of Ethanol and Water (4:1 v/v, 0.1 M).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

-

Reaction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

-

Validation Check: Monitor via TLC and LC-MS. The reaction is complete when the yellow color of the nitro compound dissipates and the lower-Rf amine spot is exclusively visible.

-

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with hot Ethanol.

-

Isolation: Concentrate the filtrate in vacuo to remove Ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO3. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over Na2SO4, and concentrate to afford the pure 3-amino-4-(2,2-difluoroethoxy)benzamide. This aniline is now primed for downstream functionalization (e.g., urea formation, Buchwald-Hartwig amination, or sulfonylation).

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly strategic, commercially accessible building block that empowers medicinal chemists to rapidly synthesize metabolically robust drug candidates. By leveraging validated synthetic protocols—such as HATU-mediated coupling and chemoselective Fe/NH4Cl reduction—researchers can seamlessly integrate the difluoroethoxy bioisostere into complex molecular architectures, thereby optimizing both the pharmacokinetic stability and binding affinity of their therapeutic leads.

References

- Enamine Ltd. (2025). 88-4131-77 Enamine 化合物 100mg CAS No:1178286-57-1 EN300-92353. As-One Catalog.

- BLD Pharm. (2025). 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (BD516851). BLD Pharm Catalog.

- Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry. ResearchGate.

- Phelps, A. M., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

Sources

The Discovery, Synthesis, and Pharmacological Evolution of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic molecules has revolutionized drug design. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS 1178286-57-1) stands as a privileged building block—a highly specialized intermediate that bridges the gap between raw chemical synthesis and advanced pharmacological therapeutics. Originally synthesized to support the development of next-generation anti-inflammatory drugs targeting microsomal prostaglandin E synthase-1 (mPGES-1) [1, 2], this compound is now a critical precursor in the synthesis of inhibitors for ALCAT1 [3] and Cyclin-dependent kinase 2 (CDK2) [4].

This whitepaper provides an in-depth technical analysis of the compound's historical discovery, the structural rationale behind its design, and a field-proven, self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution ( SNAr ).

Historical Context & Discovery: The Shift to mPGES-1

The discovery of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is intrinsically linked to the pharmaceutical industry's quest for safer non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs and selective COX-2 inhibitors (coxibs) effectively reduce inflammation by blocking the cyclooxygenase pathway. However, they indiscriminately suppress all downstream prostaglandins, including prostacyclin (PGI2) and thromboxane A2 (TXA2), leading to severe gastrointestinal and cardiovascular liabilities [2].

To circumvent these side effects, researchers shifted their focus downstream to mPGES-1 , an inducible enzyme responsible for isomerizing PGH2 specifically into the pro-inflammatory mediator PGE2. By inhibiting mPGES-1, scientists could halt inflammation while sparing the protective homeostatic prostaglandins [2].

During the early 2010s, pharmaceutical companies (notably Boehringer Ingelheim) discovered that benzimidazole derivatives were potent mPGES-1 inhibitors. To optimize the pharmacokinetic profile of these benzimidazoles, a specific precursor was required: a benzoic acid derivative featuring a masked amine (a nitro group) and a metabolically stable, lipophilic ether. This targeted necessity birthed the widespread synthesis and patenting of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid[2].

Fig 1: mPGES-1 signaling pathway demonstrating the selective inhibition mechanism sparing homeostasis.

Chemical Properties & Structural Rationale

The architecture of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is a masterclass in rational drug design. Each functional group serves a distinct mechanistic or pharmacokinetic purpose.

The 2,2-Difluoroethoxy Moiety

The introduction of fluorine into bioactive molecules profoundly alters their physicochemical properties [1]. The −OCH2CHF2 group acts as a bioisostere for standard methoxy or ethoxy groups, providing two critical advantages:

-

Metabolic Stability: The highly electronegative fluorine atoms pull electron density away from the ether oxygen and adjacent carbons. This inductive effect strongly resists oxidative dealkylation by Cytochrome P450 enzymes in the liver, drastically increasing the drug's half-life.

-

Lipophilicity ( logP ): The fluorinated ether increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability and target binding affinity within hydrophobic enzyme pockets.

The Nitrobenzoic Acid Core

The core acts as a bifunctional synthetic handle:

-

The Carboxylic Acid: Allows for downstream amide coupling with various amines or hydrazides (crucial for ALCAT1 inhibitor synthesis) [3].

-

The Nitro Group: Serves as a masked ortho-amine. Once the framework is built, the nitro group is catalytically reduced to an amine, which is subsequently cyclized with the adjacent amide to form the rigid benzimidazole pharmacophore [2].

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1178286-57-1 [5]

| Property | Value | Structural Significance |

| CAS Number | 1178286-57-1 | Unique identifier for procurement and patent tracking. |

| Molecular Formula | C9H7F2NO5 | Highlights the critical F2 substitution. |

| Molecular Weight | 247.15 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |

| Appearance | Pale yellow solid | Characteristic of nitroaromatic compounds. |

| Topological Polar Surface Area | 92.4 Ų | Optimal for balancing aqueous solubility and membrane permeability. |

Synthetic Methodology: Nucleophilic Aromatic Substitution ( SNAr )

As a Senior Application Scientist, it is critical to understand not just the steps of a protocol, but the causality governing the chemical behavior. The synthesis of this compound relies on an SNAr reaction between 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol.

Step-by-Step Experimental Protocol

Objective: To achieve high-yield etherification via the displacement of an activated aryl fluoride.

Step 1: Alkoxide Generation

-

Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an Argon atmosphere. Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise.

-

Causality: NaH is selected to achieve irreversible deprotonation. The evolution of hydrogen gas drives the equilibrium completely toward the alkoxide formation. The 0 °C temperature is mandatory to control the exothermic reaction and prevent solvent degradation. Note: 2.2 equivalents of base are required because the carboxylic acid moiety on the electrophile will immediately consume one equivalent upon addition.

Step 2: Nucleophilic Attack ( SNAr )

-

Action: Add a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in THF dropwise to the alkoxide mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.

-

Causality: The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the ipso carbon highly electrophilic. The ortho-nitro group and para-carboxylate withdraw electron density via resonance and induction, stabilizing the anionic Meisenheimer complex intermediate. In SNAr reactions, fluoride is an exceptional leaving group (unlike in SN2 ) because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.

Step 3: Quenching and Isolation

-

Action: Quench the reaction carefully with ice water to destroy unreacted NaH. Acidify the aqueous layer with 1M HCl to pH ~2. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Causality: Acidification is a critical self-validating step. It protonates the carboxylate salt back to the free carboxylic acid, rendering the product insoluble in water and driving it into the organic phase for clean extraction.

Fig 2: Synthetic workflow of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid via SNAr mechanism.

Optimization: Comparative Reaction Conditions

Depending on scale and facility capabilities, alternative bases and solvents can be utilized.

Table 2: Comparative SNAr Conditions

| Base | Solvent | Temp | Yield Profile | Mechanistic Notes |

| NaH | THF | 0 °C to RT | High (>85%) | Fast, irreversible deprotonation. Requires strict anhydrous environment. |

| K2CO3 | DMF | 80 °C | Moderate | Milder, highly scalable. Requires heating due to weaker basicity. |

| t -BuOK | THF | RT | High (>80%) | Excellent solubility. Good alternative to NaH for pilot-scale manufacturing. |

Downstream Applications & Future Trajectories

Once synthesized, 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is rarely the final therapeutic agent. Instead, it undergoes further transformations to build complex inhibitors.

-

Reduction to 3-Amino-4-(2,2-difluoroethoxy)benzoic acid (CAS 1178372-80-9): Catalytic hydrogenation (using H2 and Pd/C) reduces the nitro group to an amine. This amino-acid derivative is the direct precursor for benzimidazole-based mPGES-1 inhibitors [2].

-

ALCAT1 Inhibition: Recent patents (e.g., US11208404B2) utilize this intermediate to synthesize inhibitors of acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1). Down-regulating ALCAT1 is a novel therapeutic approach for treating aging, age-related metabolic disorders, and reperfusion injuries [3].

-

CDK2 Inhibition in Oncology: In 2024, Novartis patented a series of Cyclin-dependent kinase (CDK2) inhibitors utilizing this exact fluorinated building block. CDK2 is a critical gatekeeper of the cell cycle; inhibiting it prevents DNA replication in rapidly dividing cancer cells [4].

The enduring utility of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid underscores a fundamental principle in medicinal chemistry: the intelligent design of a single, robust intermediate can unlock multiple therapeutic pathways across entirely different disease states.

References

- Boehringer Ingelheim International GmbH.New compounds (WO2012022793A1). Google Patents.

- Poxel SA.Compounds useful as inhibitors of ALCAT 1 (US11208404B2). Google Patents.

- Novartis AG.Cyclin-dependent kinase (cdk2) inhibitors (WO2024171094A1). Google Patents.

Technical Guide: Solubility Profiling of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Organic Solvents

Executive Summary

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly functionalized, fluorinated building block utilized extensively in modern medicinal chemistry. It serves as a critical precursor for the synthesis of complex heterocycles, including benzimidazoles and benzoselenazoles, which function as active pharmaceutical ingredients (APIs) in antimicrobials, antipsychotics, and targeted oncology therapies[1].

For drug development professionals and formulation scientists, understanding the solubility profile of this compound is paramount for optimizing reaction yields, designing purification workflows, and developing pre-clinical formulations. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and a self-validating protocol for empirical solubility screening.

Structural Thermodynamics & Solvation Causality

As with any complex API precursor, the solubility of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid cannot be generalized; it must be deconstructed through the lens of its functional groups. The molecule's behavior in solution is governed by a tripartite system of intermolecular forces:

-

The Carboxylic Acid (-COOH) Core: This group acts as both a potent hydrogen bond donor and acceptor. In the solid state, or in non-polar solvents, the molecules form highly stable, cyclic hydrogen-bonded dimers. This dimerization drastically increases the apparent lipophilicity of the compound but locks it into a rigid crystal lattice, acting as a thermodynamic barrier to dissolution[2].

-

The Nitro Group (-NO2): Positioned meta to the carboxylic acid, the nitro group is strongly electron-withdrawing. It increases the overall dipole moment of the molecule and acts as a secondary hydrogen bond acceptor. It also lowers the pKa of the carboxylic acid (analogous to 3-nitrobenzoic acid, which has a pKa of 3.47), making the compound highly responsive to the solvent's localized dielectric environment[3].

-

The 2,2-Difluoroethoxy Moiety (-OCH2CHF2): This is the unique differentiator of this molecule. The fluorine atoms are highly electronegative but poorly polarizable. The ether linkage provides rotational flexibility, while the difluoromethyl group introduces distinct lipophilic character. Unlike a fully rigid trifluoromethyl group, the difluoroethoxy moiety enhances solubility in moderately polar and halogenated solvents by facilitating unique dipole-induced dipole interactions[1].

Solvent Class Interactions & Predictive Profiling

Based on the thermodynamic principles outlined above and empirical data from closely related structural analogs (such as 4-fluoro-3-nitrobenzoic acid and 3-nitrobenzoic acid), we can accurately predict the compound's behavior across different solvent classes[3][4].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective. They possess the capacity to disrupt the robust carboxylic acid dimers by forming competitive hydrogen bonds with both the -COOH and -NO2 groups. For instance, the closely related 4-fluoro-3-nitrobenzoic acid exhibits a solubility of approximately 50 mg/mL in 95% ethanol[4].

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These represent the optimal media for generating high-concentration stock solutions. The high dielectric constants (ε > 35) and strong dipole moments effectively solvate the polarizable aromatic ring and the nitro group. Because they lack an acidic proton, they do not compete for the carboxylic acid's proton, allowing the molecule to remain fully solvated via ion-dipole stabilization without inducing premature precipitation.

-

Non-Polar and Halogenated Solvents (e.g., Toluene, Dichloromethane): Solubility in these media is thermodynamically restricted. While the 2,2-difluoroethoxy group provides some affinity for halogenated solvents like dichloromethane via dispersion forces, the strong intermolecular hydrogen bonding of the carboxylic acid limits extensive dissolution. In pure non-polar solvents like toluene, the compound will largely remain in its crystalline dimerized state[2].

Quantitative Solubility Data Summary

The following table synthesizes the predictive solubility ranges for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid based on the physicochemical properties of its structural analogs[2][3][4].

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility Range | Primary Solvation Mechanism |

| Polar Protic | Ethanol (95%) | 24.5 | 40 - 60 mg/mL | H-bond competition disrupting -COOH dimers[4] |

| Polar Protic | Methanol | 32.7 | 50 - 80 mg/mL | Strong H-bond donation and acceptance[2] |

| Polar Aprotic | DMSO / DMF | > 36.0 | > 100 mg/mL | Ion-dipole stabilization of the -NO2 group |

| Halogenated | Dichloromethane | 8.9 | 10 - 20 mg/mL | Dipole-induced dipole via -OCH2CHF2 moiety |

| Non-Polar | Toluene | 2.4 | < 5 mg/mL | Limited strictly to weak dispersion forces |

| Aqueous | Water (pH < 3.0) | 80.1 | < 3 mg/mL | Hydrophobic repulsion of the fluorinated ring[3] |

Self-Validating Experimental Protocol: High-Throughput Solubility Screening

To establish empirical solubility values for specific process chemistry needs, researchers must employ a rigorous, self-validating methodology. The following protocol guarantees thermodynamic accuracy and prevents common analytical artifacts.

Phase 1: Thermodynamic Equilibration

-

Preparation: Add 150 mg of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid to a 2 mL sealed amber glass vial containing 1.0 mL of the target solvent.

-

Causality: An excess of solid must be maintained to ensure the solution reaches its absolute thermodynamic solubility limit, rather than a transient kinetic dissolution state.

-

-

Agitation: Incubate the vials in a thermoshaker at 500 RPM and 25.0 ± 0.1 °C for a minimum of 48 hours.

-

Causality: 48 hours is strictly required to overcome the high crystal lattice energy characteristic of nitrobenzoic acids and achieve true equilibrium[2].

-

Phase 2: Phase Separation & Filtration

-

Centrifugation: Centrifuge the vials at 10,000 x g for 10 minutes to tightly pellet the undissolved crystalline lattice.

-

Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is mandatory. The 2,2-difluoroethoxy moiety can exhibit non-specific hydrophobic binding to standard Nylon or Cellulose Acetate membranes, which would artificially deplete the compound from the solution and skew the quantitative results.

-

Phase 3: Quantification & Internal Validation

-